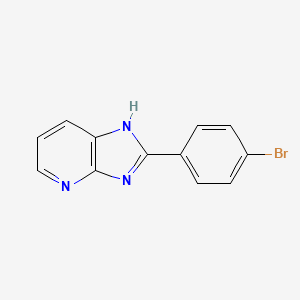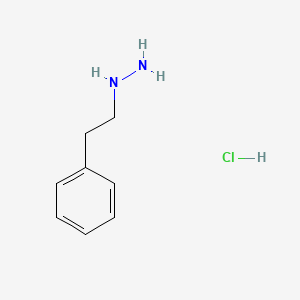![molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5](/img/structure/B1265917.png)
4-Azatricyclo[4.3.1.13,8]undecane
概要
説明
4-Azatricyclo[4.3.1.13,8]undecane is a chemical compound with the molecular formula C10H17N . It is characterized by the azatricyclo[4.3.1.1^3,8] undecane ring .
Synthesis Analysis
The synthesis of 4-Azatricyclo[4.3.1.13,8]undecane has been reported in several studies . For instance, one method involves the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate .Molecular Structure Analysis
The molecular structure of 4-Azatricyclo[4.3.1.13,8]undecane is characterized by 4 defined stereocentres . The average mass of the molecule is 151.249 Da, and the monoisotopic mass is 151.136093 Da .Chemical Reactions Analysis
The review summarizes published data on the synthesis, physical and chemical properties, and biological activity of 4-azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds, tricycloundecane homologs and diadamantane derivatives .Physical And Chemical Properties Analysis
4-Azatricyclo[4.3.1.13,8]undecane has a density of 1.0±0.1 g/cm3, a boiling point of 233.1±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 91.4±16.5 °C .科学的研究の応用
Synthesis and Chemical Properties
4-Azatricyclo[4.3.1.13,8]undecane derivatives are notable for their unique synthesis routes and chemical properties. These compounds are synthesized through various methods, including the reaction of cyclohex-2-en-1-one with maleimide . The resulting derivatives exhibit a range of physical and chemical behaviors due to their tricyclic structure, making them valuable for studying chemical reactivity and stability.
Biological Activity
The biological activity of 4-Azatricyclo[4.3.1.13,8]undecane derivatives has been extensively studied. These compounds show promise in several areas, including their potential as pharmacological agents . Their activity against various biological targets can lead to the development of new medications and treatments.
Anti-HIV-1 Activity
Specific derivatives of 4-Azatricyclo[4.3.1.13,8]undecane have been evaluated for their anti-HIV-1 activity. Research indicates that these compounds could serve as potential inhibitors of HIV-1 multiplication in infected cells . This application is particularly significant in the search for new treatments for HIV/AIDS.
Cytotoxicity Studies
The cytotoxic effects of 4-Azatricyclo[4.3.1.13,8]undecane derivatives are another area of interest. Studies have been conducted to assess their cytotoxicity levels, which is crucial for understanding their safety profile and therapeutic potential .
Antiviral and Anticancer Potential
Beyond HIV-1, 4-Azatricyclo[4.3.1.13,8]undecane derivatives have shown a wide range of other biological activities, including antiviral and anticancer properties . These findings could lead to the development of new antiviral and anticancer agents, expanding the arsenal against these diseases.
Pharmacological Agent Development
The structure of 4-Azatricyclo[4.3.1.13,8]undecane makes it an interesting scaffold for the development of various pharmacological agents. Its derivatives have been linked to a variety of biological activities, suggesting their use in creating drugs with multiple therapeutic effects .
Safety and Hazards
特性
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22776-74-5 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?
A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:
- Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].
- Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].
Q2: What is known about the structure of 4-azatricyclo[4.3.1.13,8]undecane and its derivatives?
A2: 4-Azatricyclo[4.3.1.13,8]undecane is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].
Q3: How does the structure of 4-azatricyclo[4.3.1.13,8]undecane derivatives influence their photochemical reactivity?
A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of 4-azatricyclo[4.3.1.13,8]undecane exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].
Q4: Have computational methods been employed to study 4-azatricyclo[4.3.1.13,8]undecane derivatives?
A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from 4-azatricyclo[4.3.1.13,8]undecane. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


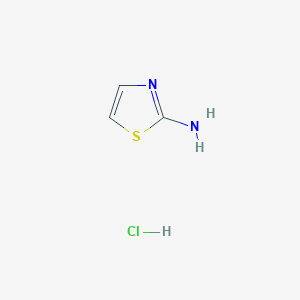
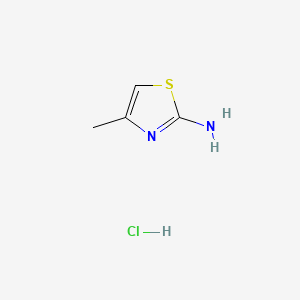


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


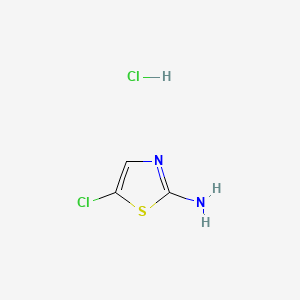
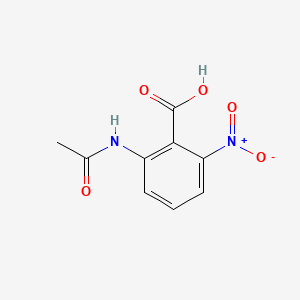
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
